19(R)-HETE

renal physiology vascular biology eicosanoid signaling

19(R)-HETE (CAS 115461-39-7) is a subterminal hydroxyeicosatetraenoic acid and a specific stereoisomer of 19-HETE, produced as a cytochrome P450 (CYP) metabolite of arachidonic acid. When generated by the CYP2E1 isoform, 19-HETE consists of approximately 70% 19(S)-HETE and 30% 19(R)-HETE.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 115461-39-7
Cat. No. B049644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19(R)-HETE
CAS115461-39-7
Synonyms19R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1
InChIKeyXFUXZHQUWPFWPR-PCYSVGMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





19(R)-HETE: A CYP450-Derived Eicosanoid with Enantioselective Pharmacological Differentiation


19(R)-HETE (CAS 115461-39-7) is a subterminal hydroxyeicosatetraenoic acid and a specific stereoisomer of 19-HETE, produced as a cytochrome P450 (CYP) metabolite of arachidonic acid [1]. When generated by the CYP2E1 isoform, 19-HETE consists of approximately 70% 19(S)-HETE and 30% 19(R)-HETE [2]. While both enantiomers function as vasodilators of renal preglomerular vessels, 19(R)-HETE exhibits distinct pharmacological properties not shared by its S-enantiomer, establishing it as a critical research tool for studying enantioselective eicosanoid signaling [3].

Why 19(S)-HETE and Racemic 19-HETE Cannot Substitute for 19(R)-HETE in Experimental Systems


Despite sharing identical molecular formulas and both exhibiting renal vasodilatory activity, 19(R)-HETE and 19(S)-HETE are not functionally interchangeable. Critical pharmacological activities differ markedly between enantiomers: 19(R)-HETE uniquely antagonizes 20-HETE-mediated vasoconstriction, whereas 19(S)-HETE is inactive in this capacity [1]. Furthermore, enantioselective CYP1B1 inhibition profiles and differential cardiac protective effects against angiotensin II-induced hypertrophy preclude simple substitution with racemic mixtures or the S-enantiomer in mechanistic studies [2][3]. Endogenous production of 19-HETE as a 70:30 (S:R) mixture further complicates data interpretation when using non-stereochemically defined material [4].

Quantitative Differentiation of 19(R)-HETE: Direct Comparator Data for Procurement Decisions


Enantioselective Antagonism of 20-HETE-Induced Vasoconstriction

19(R)-HETE at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles, whereas 19(S)-HETE remains inactive under identical conditions [1].

renal physiology vascular biology eicosanoid signaling

Direct Vasodilatory Activity in Renal Arteries: Quantitative Diameter Changes

19(R)-HETE increases renal artery lumen diameter by 15±4 μm from a basal diameter of 233±20 μm, and by 53±7 μm in vessels preconstricted with 0.1 μM norepinephrine [1].

renal hemodynamics vasodilation preconstricted vessels

Enantioselective Inhibition of CYP1B1 Activity

19(S/R)-HETE enantioselectively inhibits human recombinant CYP1B1 activity, with 19(S)-HETE demonstrating noncompetitive inhibition and 19(R)-HETE showing distinct inhibitory kinetics [1]. Both enantiomers act as noncompetitive inhibitors, representing the first reported endogenous noncompetitive inhibitors of CYP1B1.

cytochrome P450 enzyme inhibition drug metabolism

Differential Cardioprotection in Angiotensin II-Induced Cardiac Hypertrophy

Both 19(R)-HETE and 19(S)-HETE significantly decreased metabolite formation rates of midchain HETEs (8-, 9-, 12-, and 15-HETE) compared with control, whereas 5-HETE levels were selectively decreased by the S-enantiomer only [1]. The S-enantiomer demonstrated preferential protection against angiotensin II-induced cardiac hypertrophy.

cardiac hypertrophy cardioprotection angiotensin II

Endogenous Biosynthetic Ratio of 19-HETE Enantiomers

Chiral analysis of CYP2E1-mediated arachidonic acid metabolism demonstrated that 19-HETE is produced as 70% 19(S)-HETE and 30% 19(R)-HETE [1]. In contrast, 18-HETE from the same enzyme system is essentially 100% R isomer.

CYP2E1 metabolism endogenous eicosanoids chiral analysis

19(R)-HETE as a Reference Standard in LC-MS Analytical Mixtures

19(R)-HETE is included as a discrete component in commercial arachidonic acid CYP450 metabolite LC-MS mixtures alongside 20-HETE and various EET regioisomers . Its inclusion enables simultaneous quantification and method validation for subterminal HETE analysis.

LC-MS quantification eicosanoid profiling analytical chemistry

Optimal Research and Analytical Applications for 19(R)-HETE Procurement


Renal Vascular Pharmacology: Studying 20-HETE Antagonism Mechanisms

19(R)-HETE is essential for experiments investigating the antagonism of 20-HETE-mediated vasoconstriction in renal arterioles. At 1 µM, it completely blocks 20-HETE-induced constriction, while 19(S)-HETE shows no activity [1]. This property makes stereochemically pure 19(R)-HETE indispensable for studies dissecting the counter-regulatory roles of subterminal vs. terminal HETEs in renal hemodynamics and blood pressure regulation. Researchers should avoid racemic 19-HETE for such studies, as the 70% S-enantiomer content would introduce confounding vasodilatory signals without the critical antagonistic function.

CYP1B1 Drug Metabolism and Toxicology Studies

Both 19(R)-HETE and 19(S)-HETE act as the first identified endogenous noncompetitive inhibitors of CYP1B1, an enzyme implicated in carcinogen activation and drug resistance [1]. However, enantioselective differences in their inhibitory kinetics necessitate the use of stereochemically pure 19(R)-HETE to characterize R-enantiomer-specific effects on CYP1B1-mediated metabolism. This compound enables mechanistic studies of how endogenous eicosanoids modulate xenobiotic metabolism through CYP1B1 inhibition, with potential implications for understanding inter-individual variability in drug response and carcinogen susceptibility.

Eicosanoid LC-MS/MS Method Development and Validation

19(R)-HETE serves as a critical reference standard for developing and validating LC-MS/MS methods targeting the comprehensive profiling of arachidonic acid CYP450 metabolites [1]. Its inclusion in multi-analyte standard mixtures alongside 20-HETE and various EET regioisomers enables accurate retention time identification, calibration curve construction, and method validation for subterminal HETE quantification in biological matrices. For laboratories establishing eicosanoid profiling capabilities, procuring pure 19(R)-HETE is essential for distinguishing it from co-eluting or isobaric species, particularly given the 70:30 endogenous S:R ratio that complicates biological sample interpretation.

Enantioselective Cardiac Hypertrophy Signaling Studies

In angiotensin II-induced cardiac hypertrophy models, 19(R)-HETE and 19(S)-HETE exhibit distinct effects on midchain HETE metabolite profiles [1]. Specifically, both enantiomers reduce 8-, 9-, 12-, and 15-HETE formation, but only the S-enantiomer reduces 5-HETE. These enantioselective differences in HETE modulation indicate divergent signaling mechanisms that require stereochemically defined material for accurate pathway dissection. Procurement of pure 19(R)-HETE is necessary for studies aiming to isolate R-enantiomer-specific signaling events in cardiac pathophysiology, particularly given the endogenous 30:70 R:S ratio that precludes studying the R-enantiomer's effects using racemic mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19(R)-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.